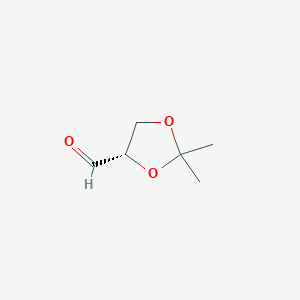

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGPYVWACGYQDJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238241 | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22323-80-4 | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22323-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a crucial chiral building block in modern organic synthesis. This document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and illustrates its utility in key chemical transformations.

Core Physical and Chemical Properties

This compound, also known as (S)-(+)-Glyceraldehyde acetonide, is a colorless to pale yellow liquid at room temperature.[1][2] It is a chiral molecule widely employed as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₁₀O₃ | ||

| Molecular Weight | 130.14 | g/mol | |

| Boiling Point | 139 | °C | at 1 atm |

| Density | 1.045 | g/mL | at 25 °C |

| Refractive Index | 1.454 | at 20 °C | |

| Optical Rotation | +53.8 | ° | at 22 °C (c=2 in chloroform) |

| Flash Point | 62 | °C | Closed Cup |

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the key physical properties of this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of small quantities of liquid is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid sample

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Liquid sample

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume of the liquid is adjusted to the mark on the pycnometer, and any excess liquid is carefully removed from the outside.

-

The mass of the pycnometer filled with the liquid is determined.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to control the temperature of the prisms)

-

Light source (typically a sodium D-line source)

-

Dropper

-

Liquid sample

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

-

The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument's light source is switched on.

-

The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Optical Rotation Measurement (Polarimetry)

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance. This property is crucial for chiral molecules.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length

-

Sodium D-line light source

-

Liquid sample and a suitable solvent (e.g., chloroform)

Procedure:

-

A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., 2 g in 100 mL of chloroform).

-

The polarimeter is calibrated by first measuring the optical rotation of the pure solvent (the blank).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the angle of rotation is measured.

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Flash Point Determination (Closed-Cup Method)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. The closed-cup method is commonly used as it provides a more conservative and safer estimate of the flash point.

Apparatus:

-

Pensky-Martens closed-cup tester or a similar apparatus

-

Thermometer

-

Ignition source (e.g., a small flame or an electric spark)

-

Liquid sample

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid is securely closed.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[1][3][4][5][6]

Applications in Synthesis

This compound is a key starting material in the synthesis of various high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Gemcitabine

A significant application of this chiral aldehyde is in the synthesis of Gemcitabine, a chemotherapy drug used to treat various cancers.[2] The synthesis involves a series of complex steps where the stereochemistry of the starting material is crucial for the final product's biological activity.

Caption: Logical workflow for the synthesis of Gemcitabine.

Wittig Reaction

The aldehyde functional group of this compound readily participates in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds.[7] This reaction allows for the conversion of the aldehyde into a variety of alkene-containing structures, further expanding its synthetic utility.

Caption: General scheme of the Wittig reaction.

References

- 1. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. scimed.co.uk [scimed.co.uk]

- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a chiral building block derived from L-glyceraldehyde, is a versatile intermediate in asymmetric synthesis. Its unique structural features, combining a protected diol in a rigid dioxolane ring with a reactive aldehyde functionality, make it a valuable precursor for the synthesis of complex stereochemically defined molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physical and spectroscopic properties. Detailed experimental protocols for its synthesis and key transformations are presented, alongside its significant application in the synthesis of the anticancer drug Gemcitabine.

Chemical Structure and Stereochemistry

This compound, also known as L-Glyceraldehyde acetonide, possesses a five-membered dioxolane ring with two methyl groups at the C2 position and a carbaldehyde group at the C4 position. The stereochemistry at the C4 position is 'S' according to the Cahn-Ingold-Prelog priority rules, which is crucial for its application in stereoselective synthesis. The rigid dioxolane ring locks the conformation of the adjacent chiral center, influencing the facial selectivity of nucleophilic attacks on the aldehyde group.

Molecular Structure:

Caption: Chemical structure of this compound.

The stereochemistry of the molecule is pivotal. The "(S)" designation indicates the absolute configuration at the chiral center (C4). This defined stereochemistry is derived from its precursor, L-glyceraldehyde, and is maintained throughout its synthesis.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 22323-80-4 | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 139 °C (lit.) | |

| Density | 1.045 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.454 (lit.) | |

| Optical Rotation [α]22/D | -75.4° (c=8, benzene) |

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.72 | d | 1H | Aldehyde proton (-CHO) |

| 4.38 | ddd | 1H | H at C4 |

| 4.08-4.21 | dd | 2H | H at C5 |

| 1.49, 1.43 | s | 6H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Assignment |

| ~202 | Aldehyde carbon (C=O) |

| ~110 | Quaternary carbon (C2) |

| ~77 | Methylene carbon (C5) |

| ~76 | Methine carbon (C4) |

| ~26, ~25 | Methyl carbons (-CH₃) |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2990-2850 | C-H stretch (alkane) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1730 | C=O stretch (aldehyde) |

| ~1380, ~1370 | C-H bend (gem-dimethyl) |

| ~1215, ~1160, ~1060 | C-O stretch (acetal) |

Synthesis

This compound is typically synthesized from L-mannitol, a readily available chiral pool starting material. The synthesis involves two key steps: the protection of the diol functionalities as an acetonide and the subsequent oxidative cleavage of the central C-C bond.

Synthetic Workflow:

References

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde synthesis from D-mannitol

An In-depth Technical Guide to the Synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde from D-Mannitol

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chiral building block, from the readily available starting material, D-mannitol. This synthesis is a cornerstone in asymmetric synthesis, providing access to a versatile C3 synthon for the preparation of various complex molecules.

The synthetic route involves a two-step process: the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as isopropylidene acetals, followed by the oxidative cleavage of the central C3-C4 diol of the resulting 1,2:5,6-di-O-isopropylidene-D-mannitol.

Reaction Pathway

The overall transformation from D-mannitol to this compound is depicted below. The first step involves the formation of a bis-acetonide, which masks four of the six hydroxyl groups. The subsequent cleavage of the remaining vicinal diol yields two equivalents of the desired aldehyde.

Chiral Pool Starting Materials for Asymmetric Synthesis: An In-depth Technical Guide

Introduction

In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is of paramount importance. The spatial arrangement of atoms in a chiral drug can significantly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Asymmetric synthesis, the process of selectively producing a single enantiomer of a chiral molecule, is therefore a cornerstone of modern drug discovery and development. Among the various strategies for achieving enantioselectivity, the chiral pool approach stands out as a powerful and efficient method. This technical guide provides a comprehensive overview of chiral pool starting materials, their application in asymmetric synthesis, and detailed methodologies for their use, tailored for researchers, scientists, and drug development professionals.

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds derived from natural sources.[1] These natural products, including amino acids, sugars, terpenes, and alkaloids, possess inherent chirality that can be harnessed as a starting point for the synthesis of complex chiral molecules.[2] By utilizing a starting material that already contains the desired stereocenters, the chiral pool strategy often circumvents the need for complex asymmetric induction steps, leading to more efficient and cost-effective synthetic routes.[3]

This guide will delve into the various classes of chiral pool starting materials, their advantages and limitations, and provide practical examples of their application in the synthesis of medicinally important compounds. Detailed experimental protocols and quantitative data for key transformations are presented to facilitate the practical application of this powerful synthetic strategy.

Categories of Chiral Pool Starting Materials

The vast diversity of natural products provides a rich and varied source of chiral building blocks for organic synthesis. These can be broadly categorized as follows:

-

Amino Acids: The 20 proteinogenic amino acids, available in both L- and D-forms, are among the most versatile chiral pool starting materials. Their functional groups (amine and carboxylic acid) offer multiple points for chemical modification, and their inherent chirality provides a scaffold for the synthesis of a wide range of pharmaceuticals, including antiviral agents and peptide-based drugs.

-

Carbohydrates: Sugars such as glucose, fructose, and mannose are abundant and inexpensive sources of chirality. Their multiple stereocenters and functional groups make them ideal starting materials for the synthesis of complex natural products and drugs, including macrolides and glycosidase inhibitors.

-

Terpenes: This large and diverse class of naturally occurring hydrocarbons, found in essential oils of plants, includes compounds like limonene, pulegone, and camphor. Their cyclic and acyclic structures, often containing multiple stereocenters, have been extensively used in the synthesis of complex natural products and pharmaceutical agents.

-

Hydroxy Acids: Naturally occurring hydroxy acids, such as tartaric acid and lactic acid, are valuable chiral building blocks due to their bifunctional nature. They are frequently employed in the synthesis of a variety of chiral ligands, auxiliaries, and target molecules.

-

Alkaloids: These nitrogen-containing natural products, such as quinine and strychnine, possess complex and rigid polycyclic structures with multiple stereocenters. While often more complex to modify, they can serve as valuable starting points for the synthesis of novel drug candidates.

Applications in Drug Development: Selected Case Studies

The utility of the chiral pool approach in drug development is best illustrated through specific examples. The following sections provide a detailed look at the synthesis of several important pharmaceutical agents, starting from readily available chiral precursors.

Oseltamivir (Tamiflu®) from (-)-Shikimic Acid

Oseltamivir, marketed as Tamiflu®, is a potent antiviral drug used for the treatment of influenza A and B.[4] The commercial synthesis of oseltamivir famously starts from (-)-shikimic acid, a natural product extracted from the seeds of the Chinese star anise (Illicium verum).[4] This synthesis is a classic example of the strategic use of a chiral pool starting material to efficiently construct a complex target molecule.

Synthetic Pathway for Oseltamivir from (-)-Shikimic Acid

References

Spectroscopic Profile of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-(+)-Glyceraldehyde acetonide. The information presented is curated for researchers, scientists, and professionals in drug development and chemical synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.70 | d | 1.9 | 1H | Aldehyde CHO |

| 4.36 | m | - | 1H | H-4 |

| 4.12 | m | - | 2H | H-5 |

| 1.47 | s | - | 3H | Methyl (CH₃) |

| 1.40 | s | - | 3H | Methyl (CH₃) |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 201.38 | Aldehyde C HO |

| 110.79 | C (CH₃)₂ |

| 79.49 | C -4 |

| 65.11 | C -5 |

| 25.84 | Methyl (C H₃) |

| 24.73 | Methyl (C H₃) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Principal Absorption Bands [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990, 2940 | Strong | C-H stretch (alkane) |

| 2890, 2820 | Medium | C-H stretch (aldehyde) |

| 1730 | Strong | C=O stretch (aldehyde) |

| 1375 | Medium | C-H bend (gem-dimethyl) |

| 1250, 1215 | Strong | C-O stretch (acetal) |

| 1150, 1070 | Strong | C-O stretch (acetal) |

| 840 | Medium | - |

Sample Preparation: Neat

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [2][3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 115 | ~50 | [M-CH₃]⁺ |

| 101 | ~10 | [M-CHO]⁺ |

| 73 | ~20 | [M-C₃H₅O]⁺ |

| 59 | ~100 | [C₃H₇O]⁺ |

| 43 | ~80 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Molecular Weight: 130.14 g/mol [2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse proton experiment is performed.

-

Key parameters include a 30° pulse angle and a recycle delay of 1-2 seconds.

-

The Free Induction Decay (FID) is acquired and Fourier transformed to obtain the spectrum.

-

The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

A drop of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to form a thin liquid film.

-

The "sandwich" is then placed in the sample holder of the spectrometer.

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

The sample is introduced into the ion source, typically via a GC column for separation and purification.

Ionization and Analysis:

-

In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Stability and Storage of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, a key chiral building block in the synthesis of various pharmaceutical compounds, requires careful handling and storage to maintain its chemical integrity and purity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and suggested protocols for stability assessment.

Summary of Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to specific storage conditions. The following table summarizes the recommended conditions based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (-15°C to -20°C) | Minimizes degradation reactions and potential polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | Prevents oxidation of the aldehyde functional group. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light. |

| Moisture | Keep dry | Avoids hydrolysis of the dioxolane ring. |

| Light | Protect from light | Prevents light-induced degradation. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 139 °C (lit.) |

| Density | 1.045 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.454 (lit.) |

| Optical Activity | [α]22/D +53.8°, c = 2 in chloroform |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust storage solutions and analytical methods. The primary routes of degradation for this compound are hydrolysis, oxidation, and racemization.

A Technical Guide to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde for Pharmaceutical Research and Development

An in-depth analysis of the commercial availability, synthesis, and applications of a key chiral building block.

Introduction

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-2,3-O-Isopropylidene-L-glyceraldehyde, is a versatile chiral building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique structural features, comprising a protected diol and a reactive aldehyde functional group on a stereodefined center, make it a valuable precursor for the asymmetric synthesis of complex molecules, including L-nucleoside analogues and other chiral pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis, and insights into its applications in the pharmaceutical industry.

Commercial Availability and Supplier Specifications

This compound (CAS No. 22323-80-4) is commercially available from a range of chemical suppliers. For researchers and drug development professionals, selecting a suitable supplier is a critical step that depends on factors such as purity, availability of technical data, packaging options, and cost. Below is a summary of key information from several suppliers.

| Supplier | Product Name | CAS No. | Purity | Additional Information |

| Neostar United (Changzhou) Industrial Co. | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | 22323-80-4 | - | Boiling Point: 42-44 °C @ 13 Torr.[1] |

| HANGZHOU LEAP CHEM CO., LTD. | (S)-Glyceraldehyde acetonide | 22323-80-4 | 99.00% | - |

| Capot Chemical | This compound | 22323-80-4 | - | Provides MSDS, COA, and other technical documents. |

| Molport | (4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4 | 43% - 95% | Available from multiple suppliers on the platform. |

| Chemsrc | This compound | 22323-80-4 | 97.0% | - |

Note: Purity and other specifications can vary between batches and suppliers. It is highly recommended to request a certificate of analysis (CoA) for lot-specific data before purchase.

Experimental Protocols: Synthesis of this compound

A reliable and detailed procedure for the synthesis of L-(S)-glyceraldehyde acetonide has been published in Organic Syntheses, a peer-reviewed source of detailed and checked experimental procedures. The synthesis starts from the readily available L-ascorbic acid.

Reaction Scheme:

L-Ascorbic Acid → 5,6-O-Isopropylidene-L-gulono-1,4-lactone → this compound

Detailed Methodology:

The following is a summary of the experimental protocol described by Hubschwerlen, Specklin, and Higelin.

Step 1: Preparation of 5,6-O-Isopropylidene-L-gulono-1,4-lactone

This intermediate can be synthesized from L-ascorbic acid or purchased from commercial suppliers.

Step 2: Oxidative Cleavage to (S)-Glyceraldehyde Acetonide

-

A 500-mL, four-necked reaction flask is equipped with a mechanical stirrer, a pH electrode, a dropping funnel, and a thermometer.

-

The flask is charged with a solution of sodium (meta)periodate in water.

-

The pH of the solution is adjusted to 5.5.

-

Finely powdered 5,6-O-isopropylidene-L-gulono-1,4-lactone (0.2 mol) is added in one portion, and the temperature is maintained below 30°C.

-

The pH is maintained at 5.5 during the reaction by the addition of aqueous 15% sodium carbonate.

-

After stirring for 30 minutes at room temperature, the reaction mixture is saturated with sodium chloride and filtered.

-

The filtrate, an aqueous solution of the crude product, is then subjected to distillation under reduced pressure.

-

The distillate is collected in a receiver cooled with an ice-methanol bath to yield L-(S)-glyceraldehyde acetonide.

Purification:

The crude product is purified by distillation at 51–52°C under reduced pressure (400 mbar). It is important to note that (S)-Glyceraldehyde acetonide is an unstable liquid that can polymerize upon standing, even at low temperatures. It can be depolymerized by distillation before use.[2]

Physical and Spectroscopic Data:

-

Optical Rotation: [α]D20 −75.4° (benzene, c 8)[2]

-

¹H NMR (CDCl₃): δ 1.43 and 1.49 (2 s, 6 H), 4.08–4.21 (2 dd, 2 H), 4.38 (ddd, 1 H), 9.72 (d, 1 H)[2]

Applications in Drug Development

Chiral glyceraldehyde acetonides are crucial starting materials in the synthesis of enantiomerically pure pharmaceuticals.[2] While the (R)-enantiomer is widely known for its use in the synthesis of the anticancer drug gemcitabine, the (S)-enantiomer is a key precursor for the synthesis of L-nucleosides, which are a class of antiviral and anticancer agents.[3]

A notable application of (S)-glyceraldehyde acetonide is in the synthesis of the oxazolidinone antibiotic, Linezolid . A convenient synthetic route has been described that utilizes (S)-glyceraldehyde acetonide derived from L-ascorbic acid. The key steps involve reductive amination of an arylamine with the (S)-aldehyde, followed by hydrolysis and regioselective cyclization to form the core oxazolidinone structure of Linezolid.[4]

The general utility of this chiral building block also extends to the synthesis of various other complex molecules, including amino sugars and other bioactive natural product analogues.[5]

Visualizing Workflows and Relationships

To aid researchers in their strategic planning, the following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.

Conclusion

This compound is a commercially accessible and highly valuable chiral synthon for pharmaceutical research and development. Its primary utility lies in its role as a precursor to L-nucleoside analogues and other complex chiral molecules, such as the antibiotic Linezolid. The well-documented synthetic procedures, coupled with the availability from multiple commercial vendors, solidify its position as a key tool in the arsenal of medicinal chemists. Careful consideration of supplier specifications and adherence to established experimental protocols are paramount to successfully leveraging this versatile building block in the synthesis of novel therapeutic agents.

References

- 1. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 2. fishersci.ie [fishersci.ie]

- 3. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Yielding Synthesis of Antiviral Drug Candidate - ChemistryViews [chemistryviews.org]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Amino Sugars Using (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Garner's aldehyde, is a versatile and commercially available chiral building block derived from L-serine.[1][2] Its utility in asymmetric synthesis stems from the presence of a stereochemically defined center and a reactive aldehyde functionality, making it an invaluable starting material for the synthesis of a wide array of complex chiral molecules, including amino sugars.[2][3] Amino sugars are fundamental components of numerous natural products, including antibiotics, and play crucial roles in various biological processes.[3] The stereocontrolled synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of amino sugar precursors using (S)-Garner's aldehyde, focusing on key carbon-carbon bond-forming reactions that establish the backbone of the target molecules.

Key Reaction: Nucleophilic Addition to (S)-Garner's Aldehyde

A primary strategy for elongating the carbon chain of (S)-Garner's aldehyde in a stereocontrolled manner is the nucleophilic addition to the aldehyde carbonyl group. The stereochemical outcome of this addition is often predictable, with the Felkin-Anh model typically rationalizing the preferential formation of the anti diastereomer.[2] The resulting secondary alcohol can then be further manipulated to construct the desired amino sugar.

Data Presentation: Diastereoselectivity of Nucleophilic Additions

The following table summarizes the yields and diastereomeric ratios for the addition of various carbon nucleophiles to (S)-Garner's aldehyde, providing a predictive framework for synthetic planning.

| Nucleophile/Reagent | Conditions | Product Ratio (anti:syn ) | Yield (%) | Reference |

| Vinylmagnesium bromide | THF, -78 °C | >95:5 | 85 | [2] |

| (Z)-1-Propenyllithium | THF, -78 °C | >95:5 | 78 | [2] |

| (E)-1-Propenyllithium | THF, -78 °C | 80:20 | 82 | [2] |

| Allylmagnesium bromide | Et₂O, -78 °C | 90:10 | 90 | [2] |

| Ethynylmagnesium bromide | THF, -78 °C | >95:5 | 88 | [2] |

| Lithium (trimethylsilyl)acetylide | THF, -78 °C | >95:5 | 92 | [2] |

| Phenylmagnesium bromide | THF, -78 °C | 60:40 | 95 | [2] |

| Phenylboronic acid / RhCl₃·3H₂O, imidazolium chloride, NaOMe | Dioxane/H₂O (4:1), 80 °C | >30:1 | 71 | [2] |

| (E)-1-Octenylboronic acid / RhCl₃·3H₂O, imidazolium chloride, NaOMe | Dioxane/H₂O (4:1), 55 °C | 4.6:1 | 78 | [2] |

Experimental Protocols

Protocol 1: Diastereoselective Vinyl-Addition to (S)-Garner's Aldehyde

This protocol describes the addition of a vinyl Grignard reagent to (S)-Garner's aldehyde to produce a key allylic alcohol intermediate for amino sugar synthesis.

Materials:

-

This compound ((S)-Garner's aldehyde)

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Drying tube

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube is charged with (S)-Garner's aldehyde (1.30 g, 10.0 mmol) and dissolved in anhydrous THF (40 mL).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Grignard Reagent: Vinylmagnesium bromide (12.0 mL of a 1.0 M solution in THF, 12.0 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired (anti)-allylic alcohol as a colorless oil. The yield is typically in the range of 80-85%.

Protocol 2: Wittig Olefination of an Aldehyde Intermediate

This protocol outlines a general procedure for the Wittig reaction, a common subsequent step to convert an aldehyde (derived from further oxidation of the alcohol from Protocol 1) into an alkene, a versatile intermediate for further transformations in amino sugar synthesis.

Materials:

-

Aldehyde intermediate

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Argon or nitrogen inert atmosphere setup

Procedure:

-

Ylide Preparation: A dry 100 mL round-bottom flask under an inert atmosphere is charged with methyltriphenylphosphonium bromide (4.28 g, 12.0 mmol) and anhydrous THF (40 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of n-BuLi: n-Butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) is added dropwise to the stirred suspension. The mixture turns a characteristic deep yellow or orange color, indicating the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes.

-

Aldehyde Addition: A solution of the aldehyde intermediate (10.0 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution (20 mL). The mixture is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.

Visualizations

Caption: Reaction pathway for amino sugar precursor synthesis.

Caption: General experimental workflow for amino sugar synthesis.

References

The Versatility of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde in Natural Product Synthesis: A Guide for Researchers

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde , commonly known as (S)-Garner's aldehyde , is a cornerstone chiral building block in modern organic synthesis. Derived from the readily available amino acid L-serine, this aldehyde provides a synthetically versatile platform for the stereocontrolled introduction of a protected α-amino alcohol moiety. Its utility is showcased in the total synthesis of numerous complex natural products, where it serves as a reliable precursor for constructing intricate stereochemical arrays. This document provides detailed application notes and experimental protocols for key transformations involving (S)-Garner's aldehyde in the synthesis of notable natural products, aimed at researchers, scientists, and professionals in drug development.

Application in the Total Synthesis of Pactamycin

Pactamycin, a potent antitumor antibiotic, features a dense arrangement of stereocenters on a cyclopentane core. The total syntheses of pactamycin by Hanessian and Johnson, while differing in their overall strategy, highlight the importance of chiral synthons to control the absolute stereochemistry of the final molecule. While not directly employing (S)-Garner's aldehyde in its commercially available form, intermediates with the same protected α-amino aldehyde functionality derived from L-threonine are utilized, demonstrating the applicability of the underlying chemical principles. The key transformations often involve stereoselective additions to the aldehyde or related ketone functionalities to set crucial stereocenters.

Application in the Total Synthesis of (-)-Statine

(-)-Statine, an unusual β-hydroxy-γ-amino acid, is a key component of the pepsin inhibitor pepstatin. The synthesis of statine and its analogues frequently employs (S)-Garner's aldehyde as a starting material to establish the correct stereochemistry at the C-3 and C-4 positions. A common strategy involves the diastereoselective addition of an organometallic reagent to the aldehyde, followed by further functional group manipulations.

Key Transformation: Diastereoselective Grignard Addition

A pivotal step in a synthesis of (-)-statine involves the diastereoselective addition of isobutylmagnesium chloride to (S)-Garner's aldehyde. This reaction typically proceeds with high facial selectivity, governed by the Felkin-Anh model, to produce the anti-diol as the major product after deprotection.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |

| (S)-Garner's aldehyde | Isobutylmagnesium chloride | Diethyl ether | -78 to 0 | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivative | >95:5 | ~85 |

Experimental Protocol: Diastereoselective Addition of Isobutylmagnesium Chloride to (S)-Garner's Aldehyde

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether (0.2 M) is cooled to -78 °C under an inert atmosphere of argon.

-

A solution of isobutylmagnesium chloride (1.2 eq) in diethyl ether is added dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amino alcohol derivative.

Caption: Diastereoselective addition of a Grignard reagent to (S)-Garner's aldehyde.

Application in the Synthesis of (+)-Biotin Precursors

While a direct total synthesis of (+)-biotin starting from commercially available (S)-Garner's aldehyde is not a commonly reported route, the core principles of using a serine-derived aldehyde for chain extension are applicable. A key transformation in many syntheses of biotin precursors is the olefination of an aldehyde to establish the carbon framework of the valeric acid side chain. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, generally favoring the formation of the (E)-alkene.

Key Transformation: Horner-Wadsworth-Emmons Olefination

In a representative synthesis, a serine-derived aldehyde can undergo a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide to construct the unsaturated side chain of a biotin intermediate.

| Aldehyde | Phosphonate Ylide | Base | Solvent | Temperature (°C) | Product | (E:Z) Ratio | Yield (%) |

| Serine-derived aldehyde | Triethyl 4-phosphonocrotonate | NaH | THF | 0 to rt | (E)-α,β-unsaturated ester | >95:5 | ~90 |

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, a solution of triethyl 4-phosphonocrotonate (1.1 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, during which time it becomes a clear solution.

-

A solution of the (S)-serine-derived aldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ester.

Caption: Horner-Wadsworth-Emmons olefination for carbon chain extension.

Logical Workflow for Synthesis Planning

The application of (S)-Garner's aldehyde in a synthetic plan typically follows a logical progression. The aldehyde functionality serves as a handle for carbon-carbon bond formation, which is then followed by manipulation of the newly introduced functional groups and eventual deprotection of the amino and hydroxyl moieties.

Caption: General synthetic workflow utilizing (S)-Garner's aldehyde.

These examples underscore the strategic importance of this compound in the stereoselective synthesis of complex natural products. Its ability to serve as a reliable chiral precursor for the introduction of the α-amino alcohol motif, combined with the well-established reactivity of the aldehyde group, makes it an invaluable tool for synthetic chemists. The provided protocols offer a starting point for researchers to apply these powerful transformations in their own synthetic endeavors.

Application Notes and Protocols for the Wittig Reaction with (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This reaction is particularly valuable in drug development and the synthesis of complex chiral molecules due to its reliability and predictable stereochemical outcomes. This document provides detailed application notes and a protocol for the Wittig reaction using the chiral building block, (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-glyceraldehyde acetonide. This chiral aldehyde is a versatile starting material for the synthesis of a variety of bioactive molecules and natural products.[1] The stereochemistry of the resulting alkene is dependent on the nature of the Wittig reagent employed.

Stereochemical Control in the Wittig Reaction

The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.

-

Non-stabilized Ylides : These ylides, typically bearing alkyl or aryl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes with moderate to high selectivity. The reaction proceeds through a kinetically controlled pathway.

-

Stabilized Ylides : Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. They typically favor the formation of (E)-alkenes through a thermodynamically controlled pathway.[2][3][4]

This predictable stereoselectivity makes the Wittig reaction a valuable tool for accessing either the (E) or (Z) isomer of a desired alkene by selecting the appropriate ylide.

Experimental Data

The following table summarizes representative quantitative data for the Wittig reaction with this compound.

| Wittig Reagent Precursor | Base | Solvent | Product | Yield (%) | E/Z Ratio | Reference |

| Benzyltriphenylphosphonium bromide | n-BuLi | THF | (R)-4-(prop-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane | 80 | Not Specified | [5] |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | (R)-4-allyl-2,2-dimethyl-1,3-dioxolane | >95 | N/A | Generic Example |

| (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) | CH₂Cl₂ | Ethyl (R)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate | High | Predominantly E | [6] |

Experimental Workflow

The general workflow for the Wittig reaction with this compound involves the preparation of the phosphonium salt, generation of the ylide, the Wittig reaction itself, and subsequent purification of the alkene product.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of (R)-4-(prop-1-en-1-yl)-2,2-dimethyl-1,3-dioxolane using a non-stabilized ylide.

Materials:

-

Benzyltriphenylphosphonium bromide

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Ylide Generation:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Wittig Reaction:

-

In a separate dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

-

Cool the aldehyde solution to 0 °C in an ice bath.

-

Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula or syringe.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO) as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure alkene. TPPO is more polar and will elute later.

-

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the reactants and the formation of the key intermediate and final products in the Wittig reaction.

Safety Precautions

-

The Wittig reaction, especially with non-stabilized ylides, should be carried out under an inert atmosphere (nitrogen or argon) as the ylides and the n-BuLi used to generate them are air and moisture sensitive.

-

n-Butyllithium is a pyrophoric reagent and should be handled with extreme care by trained personnel.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

By following these guidelines and protocols, researchers can effectively utilize the Wittig reaction with this compound for the stereoselective synthesis of valuable chiral alkenes.

References

- 1. Page loading... [guidechem.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 15186-48-8 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Aldol Condensation Reactions Involving (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, pivotal for the construction of complex molecular architectures. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-(+)-glyceraldehyde acetonide, is a valuable chiral building block derived from L-ascorbic acid. Its inherent stereochemistry makes it a crucial starting material in the asymmetric synthesis of various biologically active molecules, including pharmaceuticals and natural products. The aldehyde functionality readily participates in aldol reactions, and the chiral dioxolane ring influences the stereochemical outcome of these transformations, enabling the synthesis of products with high diastereoselectivity. These reactions are fundamental in drug development for generating chiral synthons with precisely controlled stereocenters.

Applications in Organic Synthesis and Drug Development

Aldol adducts derived from this compound are versatile intermediates with broad applications:

-

Polyketide Synthesis: The β-hydroxy ketone motif generated is a common structural unit in polyketide natural products, many of which exhibit potent antibiotic, antifungal, and anticancer activities.

-

Carbohydrate Chemistry: The protected diol functionality allows for the stereocontrolled synthesis of modified sugars and carbohydrate-based therapeutics.

-

Asymmetric Synthesis: The chirality of the starting aldehyde directs the formation of new stereocenters, providing access to enantiomerically enriched compounds, a critical requirement in modern drug design. The stereochemical outcome can be further controlled by the choice of enolate and reaction conditions.

-

Fragment-Based Drug Discovery: The modular nature of the aldol reaction allows for the combination of different molecular fragments, facilitating the generation of diverse compound libraries for screening.

Stereochemical Control in Aldol Reactions

The diastereoselectivity of aldol reactions involving this compound is governed by several factors, including the geometry of the enolate (E or Z), the metal counterion, and the presence of chelating groups. The inherent chirality of the aldehyde leads to facial bias in the approach of the nucleophilic enolate.

Several models can be used to predict the stereochemical outcome:

-

Zimmerman-Traxler Model: This model proposes a six-membered, chair-like transition state for the reaction of a metal enolate with an aldehyde.[1] The geometry of the enolate is a key determinant of the syn or anti configuration of the aldol adduct.[1] Generally, (Z)-enolates favor the formation of syn products, while (E)-enolates lead to anti products.

-

Felkin-Anh and Cram's Chelate Models: These models predict the diastereoselectivity based on the steric and electronic properties of the substituents on the chiral aldehyde. In the absence of a chelating group, the Felkin-Anh model is often applied. However, the oxygen atoms of the dioxolane ring can participate in chelation with the metal cation of the enolate, leading to a rigid transition state and potentially different stereochemical outcomes, as predicted by the Cram's chelate model.

Data Presentation: Diastereoselectivity in Aldol Reactions

The following table summarizes quantitative data on the diastereoselectivity of aldol reactions involving glyceraldehyde acetonide and various ketone enolates.

| Aldehyde | Ketone/Enolate Source | Conditions | Diastereomeric Ratio (syn:anti or erythro:threo) | Reference |

| (R/S)-Glyceraldehyde Acetonide | Ketone 5 (structure not specified) | Not specified | With (R)-aldehyde: 1:1 (erythro) | [2] |

| (R/S)-Glyceraldehyde Acetonide | Ketone 5 (structure not specified) | Not specified | With (S)-aldehyde: 7:1 (erythro) | [2] |

| (R/S)-Glyceraldehyde Acetonide | Ketone 6 (structure not specified) | Not specified | With (R)-aldehyde: 2:1 (erythro) | [2] |

| (R/S)-Glyceraldehyde Acetonide | Ketone 6 (structure not specified) | Not specified | With (S)-aldehyde: >30:1 (erythro) | [2] |

Experimental Protocols

The following are general protocols for performing aldol condensation reactions with this compound. Optimization may be required for specific substrates and desired outcomes.

Protocol 1: Base-Catalyzed Aldol Condensation with Acetone

Objective: To synthesize the β-hydroxy ketone adduct via a base-catalyzed aldol reaction.

Materials:

-

This compound

-

Acetone

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Water (deionized)

-

Diethyl ether

-

Magnesium sulfate (anhydrous) or Sodium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (to a concentration of approximately 0.5 M).

-

Add acetone (1.5 - 3.0 eq) to the solution and stir at room temperature.

-

Slowly add a 10% aqueous solution of sodium hydroxide (0.1 - 0.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1 M HCl until it is slightly acidic.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (1 x volume).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Protocol 2: Diastereoselective Aldol Addition of a Lithium Enolate

Objective: To achieve a diastereoselective synthesis of the corresponding β-hydroxy ketone using a pre-formed lithium enolate.

Materials:

-

This compound

-

Ketone (e.g., 2-pentanone, propiophenone)

-

Lithium diisopropylamide (LDA) solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Syringes

-

Magnetic stirrer and stir bar

Procedure:

-

Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the ketone (1.1 eq) to the cooled THF.

-

Add LDA solution (1.05 eq) dropwise to the ketone solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.

-

Slowly add the aldehyde solution to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Caption: General workflow for a base-catalyzed aldol condensation.

References

Application Notes: Synthesis of Chiral Aziridines from (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Introduction

Chiral aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis.[1][2] Their importance is underscored by their presence in the core structure of numerous biologically active compounds, including natural products and pharmaceuticals like Mitomycin C, a potent anti-tumor agent.[3][4] The inherent ring strain of aziridines facilitates regio- and stereoselective ring-opening reactions, providing access to a wide array of chiral amines, amino acids, and other complex nitrogenous molecules.[4][5]

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, commonly known as (S)-Glyceraldehyde acetonide, is a readily available and cost-effective chiral building block derived from the chiral pool.[6] Its fixed stereocenter makes it an excellent starting material for stereocontrolled syntheses. This document outlines a general and efficient protocol for the synthesis of chiral aziridines from this aldehyde. The typical synthetic route involves a two-step sequence: the formation of a chiral N-substituted imine, followed by a diastereoselective aziridination reaction.

General Synthetic Strategy

The primary strategy involves the condensation of this compound with a primary amine to form the corresponding chiral imine. This intermediate is then subjected to an aziridination reaction. A common and effective method for this transformation is the aza-Darzens reaction or related carbene-transfer reactions, often catalyzed by a Lewis acid or a transition metal complex.[7][8] The stereochemistry of the starting aldehyde influences the facial selectivity of the nucleophilic attack on the imine, leading to the formation of the aziridine with potentially high diastereoselectivity.

Experimental Data

The diastereoselectivity and yield of the aziridination step are highly dependent on the reaction conditions, including the choice of the N-substituent on the imine, the carbene precursor, and the catalyst. The following table summarizes representative data for the synthesis of cis-aziridines from imines derived from this compound.

Table 1: Representative Data for the Diastereoselective Aziridination

| Entry | N-Substituent (R) | Diazo Reagent | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzhydryl (CHPh₂) | Ethyl Diazoacetate | Bi(OTf)₃ | [bmim]PF₆ | ~85-95 | >95:5 |

| 2 | Benzyl (Bn) | Ethyl Diazoacetate | Sc(OTf)₃ | CH₂Cl₂ | ~80-90 | >90:10 |

| 3 | p-Toluenesulfonyl (Ts) | Ethyl Diazoacetate | BF₃·OEt₂ | Toluene | ~70-85 | >98:2 |

| 4 | Benzhydryl (CHPh₂) | Trimethylsilyldiazomethane | Sc(OTf)₃ | CH₂Cl₂ | ~75-85 | >95:5 |

Note: Data are representative examples based on typical outcomes for catalyzed aziridination of similar chiral imines.[8][9] Actual results may vary based on specific experimental conditions.

Visualized Workflow and Logic

The following diagrams illustrate the overall experimental workflow and the logical progression of the key aziridination step.

Caption: General workflow for the synthesis of chiral aziridines.

Caption: Logical progression of the key catalytic aziridination reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzhydryl Imine from this compound

This protocol describes the formation of the chiral imine intermediate.

Materials and Equipment:

-

This compound

-

Aminodiphenylmethane (Benzhydrylamine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Standard glassware for filtration and solvent removal

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Add aminodiphenylmethane (1.05 eq) to the solution at room temperature.

-

Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture to act as a dehydrating agent.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MgSO₄. Wash the filter cake with a small amount of dichloromethane.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude imine is typically obtained as an oil or solid and is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Aziridination

This protocol details the diastereoselective formation of the chiral aziridine.

Materials and Equipment:

-

Chiral imine from Protocol 1

-

Ethyl diazoacetate (EDA)

-

Bismuth (III) trifluoromethanesulfonate (Bi(OTf)₃) or another suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with magnetic stir bar

-

Inert atmosphere setup (N₂ or Ar)

-

Syringe pump (optional, for slow addition)

-

Standard glassware for workup and purification (separatory funnel, chromatography column)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the chiral imine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M).

-

Add the Lewis acid catalyst, Bi(OTf)₃ (5-10 mol%), to the solution and stir for 10-15 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane to the reaction mixture over 1-2 hours. A syringe pump is recommended for controlled addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 4-6 hours, or until TLC analysis indicates the consumption of the imine.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure chiral aziridine. The diastereoselectivity can be determined by ¹H NMR analysis of the purified product.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aziridine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (S)-glyceraldehyde acetonide, is a versatile and highly valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its rigid dioxolane ring provides stereochemical control, making it an ideal starting material for the asymmetric synthesis of various bioactive molecules, particularly nucleoside analogues used in antiviral and anticancer therapies.

The aldehyde functionality allows for a wide range of chemical transformations, including carbon-carbon bond formation through reactions like the Wittig and Horner-Wadsworth-Emmons reactions, as well as nucleophilic additions. This versatility enables the construction of complex chiral backbones essential for the biological activity of many drugs.

A prominent application of this compound is in the synthesis of the fluorine-containing sugar moiety of Gemcitabine , a potent anticancer agent. The synthesis involves a key Reformatsky reaction to introduce the difluoroacetate unit, followed by a series of transformations to construct the desired 2-deoxy-2,2-difluoro-D-erythro-pentofuranose ring. This chiral starting material is instrumental in establishing the correct stereochemistry of the sugar portion of Gemcitabine, which is crucial for its mechanism of action.

Furthermore, this aldehyde serves as a precursor in the synthesis of intermediates for other antiviral nucleoside analogues, such as Sofosbuvir , a cornerstone in the treatment of Hepatitis C. The inherent chirality of this compound is leveraged to build the stereochemically defined ribose-like core of these drugs.

The application of this chiral aldehyde extends to the synthesis of various other complex molecules where stereochemical purity is paramount. Its stability and reactivity make it a preferred choice in multi-step syntheses within the pharmaceutical industry.

Key Synthetic Transformations and Applications

| Pharmaceutical Intermediate/Drug | Key Reaction Type | Application of this compound |

| Gemcitabine Intermediate | Reformatsky Reaction | Serves as the chiral template for the stereoselective synthesis of the 2-deoxy-2,2-difluoro-D-erythro-pentofuranose sugar moiety. |

| Sofosbuvir Intermediate | Nucleophilic Addition/Various | Used as a chiral pool starting material to construct the modified ribofuranose core of the nucleoside analogue. |

| Generic α,β-Unsaturated Esters | Horner-Wadsworth-Emmons | Acts as the electrophile for the stereoselective formation of a carbon-carbon double bond, creating versatile intermediates for various drug syntheses. |

Experimental Protocols

Protocol 1: Synthesis of Ethyl (3R)-2,2-difluoro-3-hydroxy-4,5-O-(1-methylethylidene)pentanoate (Key Intermediate for Gemcitabine)

This protocol describes the initial key step in the synthesis of the difluorinated sugar moiety of Gemcitabine, starting from this compound via a Reformatsky reaction.

Materials:

-

This compound

-

Ethyl bromodifluoroacetate

-

Activated Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-